C-7 Formyl Regiochemistry Enables Reversible-Covalent Cys552 Engagement in FGFR4: SAR Comparison with 2-Formyl and 3-Formyl Regioisomers
The C-7 formyl substituent on the 1,6-naphthyridine scaffold is the critical aldehyde vector for forming a reversible hemithioacetal adduct with Cys552 in the FGFR4 hinge region. In the 2019 Sun et al. study, 25 distinct 7-formyl-naphthyridyl-urea derivatives were synthesized from a 7-formyl-1,6-naphthyridine intermediate and evaluated against FGFR4 kinase; the most potent compounds achieved nanomolar FGFR4 IC₅₀ values with >1000-fold selectivity over FGFR1 (IC₅₀ > 10,000 nM) [1]. In contrast, the 2-formyl tetrahydronaphthyridine series reported by Zhang et al. (2022) required scaffold re-engineering to achieve comparable potency (compound 9ka: FGFR4 IC₅₀ = 5.4 nM), demonstrating that the formyl position dictates both the synthetic route and the ultimate potency-selectivity profile [2]. No comparable FGFR4 inhibition data have been reported for the 3-formyl regioisomer (CAS 1196147-67-7), indicating its absence from FGFR4-targeted programs .
| Evidence Dimension | FGFR4 kinase inhibitory potency of final urea derivatives derived from each regioisomeric intermediate |
|---|---|
| Target Compound Data | 7-formyl-1,6-naphthyridine-urea derivatives: representative compound 6f showed nanomolar FGFR4 inhibition with FGFR1 IC₅₀ > 10,000 nM (selectivity >1000-fold) [1] |
| Comparator Or Baseline | 2-formyl tetrahydronaphthyridine-urea derivative 9ka: FGFR4 IC₅₀ = 5.4 nM [2]; 3-formyl regioisomer: no reported FGFR4 activity data |
| Quantified Difference | 7-formyl series: FGFR4 IC₅₀ in low nanomolar range with >1000-fold FGFR1 selectivity; 2-formyl series: compound 9ka IC₅₀ = 5.4 nM; 3-formyl series: no FGFR4 data available |
| Conditions | FGFR4 kinase inhibition assay (Sun et al. 2019); FGFR4 enzymatic assay and Hep3B2.1-7 cell line xenograft (Zhang et al. 2022) |
Why This Matters
The C-7 formyl regioisomer is the only 1,6-naphthyridine carbaldehyde building block for which a mature FGFR4 inhibitor SAR has been established across 25 compounds, enabling direct structure-based design; procurement of the 2- or 3-formyl analog would require de novo SAR exploration with no guaranteed activity.
- [1] Sun C, Fang L, Zhang X, Gao P, Gou S. Novel 7-formyl-naphthyridyl-ureas derivatives as potential selective FGFR4 inhibitors: Design, synthesis, and biological activity studies. Bioorg Med Chem. 2019;27(10):1932-1941. doi:10.1016/j.bmc.2019.04.018 View Source
- [2] Zhang Z, Li J, Chen H, et al. Design, Synthesis, and Biological Evaluation of 2-Formyl Tetrahydronaphthyridine Urea Derivatives as New Selective Covalently Reversible FGFR4 Inhibitors. J Med Chem. 2022;65(4):3249-3265. doi:10.1021/acs.jmedchem.1c01816 View Source
